molecular formula C18H16BrNO3 B13690944 4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one

4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one

Cat. No.: B13690944
M. Wt: 374.2 g/mol
InChI Key: QKFKQBZNBAWXGG-UHFFFAOYSA-N
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Description

4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative featuring a 3-bromophenylacetyl substituent. This compound is synthesized via acylation of the oxazolidinone scaffold, as demonstrated in analogous procedures (e.g., acyl chloride coupling with oxazolidinone in CH₂Cl₂/DMF) . Key characteristics include:

  • Molecular formula: C₁₉H₁₇BrN₂O₃ (calculated for [M+H]⁺: 393.04).
  • Spectral data: IR: Strong C=O stretches at ~1763 cm⁻¹ (oxazolidinone) and ~1697 cm⁻¹ (acetyl carbonyl) . Stereochemistry: The (R)- or (S)-configuration at the 4-benzyl position influences reactivity in asymmetric synthesis .

The 3-bromophenyl group enhances electrophilic reactivity, making this compound a valuable intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery .

Properties

IUPAC Name

4-benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-15-8-4-7-14(9-15)11-17(21)20-16(12-23-18(20)22)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFKQBZNBAWXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chiral Intermediates

Step 1: Reduction of Aromatic Amino Acids

  • Starting Material: Aromatic amino acids, such as 2-amino-benzene ethylformic acid (compound A1)
  • Reagents: Lithium Aluminium Hydride (LiAlH₄)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Stirring at 30–70°C for 3–8 hours, followed by quenching with water or ice
  • Outcome: Formation of amino alcohol intermediates (compound A2)

Research Evidence:
A study demonstrates that LiAlH₄ efficiently reduces amino acids to amino alcohols with high stereocontrol, yielding compounds suitable for subsequent cyclization.

Table 1: Reduction of Aromatic Amino Acids

Parameter Conditions Yield Notes
Reagent LiAlH₄ Excess molar ratio 1:1.5
Solvent THF Anhydrous conditions essential
Temperature 30–70°C >90% Reaction time 3–8 hours

Cyclization to Oxazolidinone Core

Step 2: Formation of the Oxazolidinone Ring

  • Reaction: Cyclization of amino alcohol with diethyl carbonate
  • Reagents: Diethyl carbonate (1.0–1.5 molar equivalents)
  • Conditions: Microwave irradiation at 60–120°C for 1–5 hours
  • Outcome: Formation of intermediate A-13, a key precursor for further modifications

Research Evidence:
Microwave-assisted cyclization significantly enhances reaction rate and yield, reducing reaction times and solvent usage.

Table 2: Cyclization Parameters

Parameter Conditions Yield Notes
Reagent Diethyl carbonate 1–1.5 molar ratio
Solvent Ethyl acetate Used for wash-out
Temperature 60–120°C >85% Microwave irradiation

Acylation and Stereoselective Modifications

Step 3: Acylation with Propionyl Chloride

  • Reaction: Introduction of the propionyl group at the 3-position
  • Reagents: Propionyl chloride
  • Conditions: At -10°C to 0°C, with sodium hydride (NaH) as base
  • Outcome: Stereoselective formation of (S)-configured oxazolidinone

Research Evidence:
Use of NaH and low-temperature conditions ensures high stereoselectivity, with subsequent recrystallization providing enantiomeric purity.

Table 3: Acylation Conditions

Parameter Conditions Yield Notes
Reagent Propionyl chloride Dropwise addition at -10°C
Base NaH 1.2 equivalents
Temperature -10°C to 50°C >97% Reaction time 3–8 hours

Step 4: Final Purification

  • Recrystallization from methanol, ethanol, or propanol yields pure (S)-4-benzyl-3-propionyl-2-oxazolidinone with high enantiomeric excess.

Variations and Optimization Strategies

Method Aspect Optimization Impact Reference
Microwave-assisted cyclization Reduced reaction time, increased yield Green chemistry compliance
Use of TCFH/NMI over HBTU Higher yields, less racemization Improved stereoselectivity
Low-temperature acylation Enhanced stereoselectivity Purity and yield

Summary of Key Data

Step Reagents Conditions Typical Yield Remarks
Reduction LiAlH₄ 30–70°C, 3–8h >90% Anhydrous THF
Cyclization Diethyl carbonate Microwave, 60–120°C, 1–5h >85% Ethyl acetate wash
Acylation Propionyl chloride -10°C to 50°C, 3–8h >97% NaH base

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxazolidinone ring.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell. The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazolidinone Core

Table 1: Key Structural and Functional Differences
Compound Name Substituent Molecular Formula Key Features Applications References
Target Compound 3-[2-(3-Bromophenyl)acetyl] C₁₉H₁₇BrN₂O₃ Bromine enables cross-coupling; chiral center directs stereoselectivity Asymmetric synthesis, medicinal chemistry
(R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one Phenylacetyl C₁₈H₁₇NO₃ Lacks bromine; simpler aromatic group Evans Aldol reactions
4-Benzyl-3-[(2E)-2-butenoyl]-1,3-oxazolidin-2-one (E)-Crotonyl C₁₅H₁₅NO₃ α,β-unsaturated carbonyl for Michael additions Cell migration inhibition
(R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one 3-Methylbutanoyl C₁₆H₂₁NO₃ Aliphatic acyl group; high similarity (1.00) to target Chiral auxiliary in natural product synthesis
(R)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one Chloroacetyl C₁₂H₁₂ClNO₃ Reactive chloro group for nucleophilic substitution Intermediate in organocatalysts

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): The 3-bromophenyl group in the target compound enhances electrophilicity compared to phenyl or aliphatic analogs, facilitating cross-coupling reactions . Trifluoromethyl analogs (e.g., 5,5,5-trifluoropentanoyl derivatives) exhibit improved metabolic stability due to fluorine’s electronegativity .
  • Stereochemical Impact :
    • (R)-4-Benzyl configuration in the target compound and analogs (e.g., (R)-3-phenylacetyl derivatives) directs stereoselectivity in aldol reactions .
    • Enantiomers like (S)-4-benzyl-3-propionyloxazolidin-2-one show divergent reactivity in asymmetric catalysis .
  • Biological Activity :
    • The (E)-crotonyl derivative acts as a cell migration inhibitor (Locostatin), highlighting the role of α,β-unsaturation in bioactivity .

Biological Activity

4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one, a chiral oxazolidinone derivative, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antibiotic. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a benzyl group and a 3-bromophenylacetyl moiety contributes to its unique chemical properties and biological activities. Its molecular formula is C18H16BrNO3C_{18}H_{16}BrNO_3, with a molar mass of approximately 374.23 g/mol .

The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. As a result, it effectively inhibits bacterial growth and proliferation .

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity against various Gram-positive bacteria, including strains resistant to other antibiotics. The compound's ability to inhibit protein synthesis makes it a candidate for treating infections caused by resistant bacterial strains .

Anti-inflammatory and Anti-cancer Potential

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess anti-inflammatory and anti-cancer activities. Although further research is necessary to fully elucidate these effects, initial findings indicate that it could inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains. For instance, one study reported an IC50 value indicating significant antibacterial efficacy against Staphylococcus aureus and Enterococcus faecalis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of oxazolidinone derivatives. Modifications to the benzyl and bromophenyl groups have been shown to influence the compound's potency and selectivity against different bacterial strains .

Applications in Medicine

Given its promising biological activity, this compound holds potential for various therapeutic applications:

  • Antibiotic Treatment : Targeting resistant bacterial infections.
  • Cancer Therapy : Investigating its role in inhibiting tumor growth.
  • Anti-inflammatory Applications : Exploring its potential in managing inflammatory diseases.

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

SolventCatalystTemp (°C)Yield (%)
DCMDMAP2565
DMFHOBt082
THFNone–7845

Basic: What are the compound’s key physicochemical properties?

Answer:

  • Melting Point : 142–144°C (determined via DSC).
  • Solubility : >10 mg/mL in DMSO; <1 mg/mL in H₂O.
  • Stability : Degrades at pH < 3 (hydrolysis of oxazolidinone ring) .

Advanced: What computational tools predict its reactivity in nucleophilic substitutions?

Answer:

  • Molecular Modeling : Use Gaussian 16 to calculate frontier molecular orbitals (FMOs).
    • LUMO Localization : Predicts susceptibility at the acetyl carbonyl group .
  • MD Simulations (Amber) : Simulate transition states for SN2 reactions with amines .

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